molecular formula C9H19NO B14697753 2,2,4,4-Tetramethylvaleramide CAS No. 32905-64-9

2,2,4,4-Tetramethylvaleramide

Cat. No.: B14697753
CAS No.: 32905-64-9
M. Wt: 157.25 g/mol
InChI Key: AGCBBXPWJMYJGB-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylvaleramide is an organic compound with the molecular formula C9H19NO It is a derivative of valeramide, characterized by the presence of four methyl groups attached to the second and fourth carbon atoms of the valeramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylvaleramide typically involves the reaction of 2,2,4,4-tetramethylvaleric acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylvaleramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2,4,4-tetramethylvaleric acid, while reduction may produce 2,2,4,4-tetramethylvaleramine.

Scientific Research Applications

2,2,4,4-Tetramethylvaleramide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylvaleramide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane: A structurally similar compound with different chemical properties and applications.

    2,2,4,4-Tetramethylcyclobutanediol: Another related compound with distinct uses in chemical synthesis.

Uniqueness

2,2,4,4-Tetramethylvaleramide is unique due to its specific amide structure and the presence of four methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

32905-64-9

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2,2,4,4-tetramethylpentanamide

InChI

InChI=1S/C9H19NO/c1-8(2,3)6-9(4,5)7(10)11/h6H2,1-5H3,(H2,10,11)

InChI Key

AGCBBXPWJMYJGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)N

Origin of Product

United States

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